(2-Phenyl-pyrimidin-5-yloxy)-acetic acid
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Overview
Description
(2-Phenyl-pyrimidin-5-yloxy)-acetic acid is an organic compound that features a pyrimidine ring substituted with a phenyl group at the 2-position and an acetic acid moiety at the 5-position through an oxy linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenyl-pyrimidin-5-yloxy)-acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate precursors such as benzylidene acetones and ammonium thiocyanates.
Substitution with Phenyl Group: The phenyl group is introduced at the 2-position of the pyrimidine ring through electrophilic aromatic substitution reactions.
Attachment of Acetic Acid Moiety: The acetic acid moiety is attached to the 5-position of the pyrimidine ring via an oxy linkage, often through esterification reactions followed by hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include continuous flow processes and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Phenyl-pyrimidin-5-yloxy)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, phenyl derivatives, and acetic acid derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2-Phenyl-pyrimidin-5-yloxy)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Phenyl-pyrimidin-5-yloxy)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share the pyrimidine ring structure and have been studied for their antitrypanosomal and antiplasmodial activities.
Pyrido[2,3-d]pyrimidin-5-one Derivatives: These compounds are structurally similar and are used in various chemical transformations.
Uniqueness
(2-Phenyl-pyrimidin-5-yloxy)-acetic acid is unique due to its specific substitution pattern and the presence of both phenyl and acetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2-phenylpyrimidin-5-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c15-11(16)8-17-10-6-13-12(14-7-10)9-4-2-1-3-5-9/h1-7H,8H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXVSUGSMKQJZQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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